Aloisine RP106

Übersicht

Beschreibung

Aloisin A, auch bekannt als RP107, ist ein potenter Inhibitor der cyclin-abhängigen Kinasen (CDK). Es ist eine zellgängige Pyrrolo-Pyrazin-Verbindung, die antiproliferative Wirkungen zeigt. Aloisin A ist bekannt für seine Fähigkeit, verschiedene CDKs zu inhibieren, darunter CDK1/Cyclin B, CDK2/Cyclin A, CDK2/Cyclin E und CDK5/p35, mit IC50-Werten von 0,15 μM, 0,12 μM, 0,4 μM bzw. 0,16 μM .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Aloisin A beinhaltet die Bildung einer Pyrrolo-Pyrazin-Kernstruktur. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung des Pyrrolo-Pyrazin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer, um den Pyrrolo-Pyrazin-Kern zu bilden.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschten chemischen Eigenschaften zu erzielen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Aloisin A folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Aloisin A durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Aloisin A kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an Aloisin A zu modifizieren.

Substitution: Aloisin A kann Substitutionsreaktionen eingehen, bei denen bestimmte Substituenten durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile oder Elektrophile unter sauren oder basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten oder Ketonderivaten führen, während Reduktion Alkohole oder Amine produzieren kann .

Wissenschaftliche Forschungsanwendungen

Aloisine RP106 is a cell-permeable pyrrolo-pyrazine compound with anti-proliferative effects . It functions as a selective, potent, ATP-competitive inhibitor of CDK1/cyclin B, CDK5/p25, and GSK-3 .

Targets

- CDK1/cyclin B, CDK5/p25, and GSK3 : this compound inhibits Cdk1/cyclin B, Cdk5/p25, and GSK3 with IC50 values of 0.70µM, 1.5µM, 0.92 µM, respectively . It is a selective inhibitor of these kinases .

- CDKs Regulation : Cyclin-dependent kinases (CDKs) are regulators of the cell cycle, apoptosis, neuronal functions, transcription, and exocytosis. CDK deregulation is seen in different pathological situations, suggesting CDK inhibitors may have therapeutic value . Aloisine A is highly selective for CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25, and GSK-3 alpha/beta .

Pharmacokinetics and Dynamics

- Mechanism of Action : Aloisines act by competitive inhibition of ATP binding to the catalytic subunit of the kinase. It interacts with the ATP-binding pocket through two hydrogen bonds with backbone nitrogen and oxygen atoms of Leu 83 .

- Cellular Effects : Aloisine inhibits cell proliferation by arresting cells in both G1 and G2 phases .

Applications

- Inhibitor Properties : this compound is a potent inhibitor of Cdk1/cyclin B, Cdk5/p25, and GSK3 .

- Anti-proliferative Effects : It is a cell-permeable compound that exerts anti-proliferative effects .

- Potential Therapeutic Value : CDK inhibitors may have a therapeutic value, as CDK deregulations can be found in various pathological situations .

- Alzheimer's Disease : GSK-3 alpha/beta, which is inhibited by Aloisine A, has been implicated in Alzheimer's disease .

- Other potential applications : Anti-infection, Antibody-drug Conjugate/ADC Related, Apoptosis, Autophagy, Cell Cycle/DNA Damage

Data Table

| Target | IC50 Value |

|---|---|

| CDK1/cyclin B | 0.70 µM |

| CDK5/p25 | 1.5 µM |

| GSK3 | 0.92 µM |

Wirkmechanismus

Aloisine A exerts its effects by inhibiting cyclin-dependent kinases (CDKs). It acts as a potent, selective, reversible, and ATP-competitive inhibitor of CDKs. By binding to the ATP-binding site of CDKs, Aloisine A prevents the phosphorylation of target proteins, thereby arresting the cell cycle in both G1 and G2 phases. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Roscovitin: Ein weiterer CDK-Inhibitor mit einem ähnlichen Wirkmechanismus, aber einem anderen Selektivitätsprofil.

Flavopiridol: Ein breitspektrum-CDK-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.

Palbociclib: Ein selektiver CDK4/6-Inhibitor, der zur Behandlung von Brustkrebs eingesetzt wird.

Einzigartigkeit von Aloisin A

Aloisin A ist einzigartig aufgrund seiner hohen Selektivität für bestimmte CDKs und seiner Fähigkeit, die Glykogensynthasekinase-3 (GSK-3) mit IC50-Werten von 0,5 μM für GSK-3α und 1,5 μM für GSK-3β zu inhibieren. Diese duale Inhibition von CDKs und GSK-3 macht Aloisin A zu einem wertvollen Werkzeug für die Untersuchung des Zusammenspiels dieser Kinasen in verschiedenen zellulären Prozessen .

Biologische Aktivität

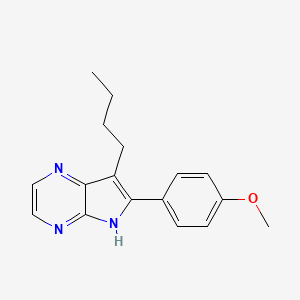

Aloisine RP106, chemically known as 7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine, is a member of the aloisine family, recognized primarily for its role as a cyclin-dependent kinase (CDK) and glycogen synthase kinase-3 (GSK-3) inhibitor. This compound has garnered attention due to its potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer.

| Property | Details |

|---|---|

| CAS Number | 496864-15-4 |

| EC Number | 637-125-0 |

| Molecular Formula | C18H22N4O |

| Molecular Weight | 306.40 g/mol |

| Solubility | DMF: 25 mg/ml; DMSO: 12 mg/ml |

This compound operates primarily by inhibiting CDKs, which are crucial regulators of the cell cycle. The compound exhibits high selectivity towards CDK1/cyclin B, CDK2/cyclin A-E, and CDK5/p25, as well as GSK-3 alpha/beta. These kinases are implicated in various cellular processes such as cell proliferation, apoptosis, and neuronal functions. The inhibition mechanism involves competitive binding to the ATP-binding site of these kinases, disrupting their activity and leading to cell cycle arrest in both G1 and G2 phases .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation across various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and PC-3 (prostate cancer).

- IC50 Values : Reports indicate IC50 values in the low micromolar range for these cell lines, suggesting potent inhibitory effects on cell growth.

Case Studies

- Neurodegenerative Disorders : Research indicates that this compound may have therapeutic potential in treating Alzheimer's disease due to its action on GSK-3, which is known to be involved in tau phosphorylation and neurofibrillary tangles formation .

- Cancer Treatment : In studies involving xenograft models of tumors, treatment with this compound resulted in significant tumor reduction compared to control groups. This highlights its potential application in oncology as a therapeutic agent against proliferative disorders .

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies:

Eigenschaften

IUPAC Name |

7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-3-4-5-14-15(12-6-8-13(21-2)9-7-12)20-17-16(14)18-10-11-19-17/h6-11H,3-5H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMANZPBOBRWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394566 | |

| Record name | Aloisine, RP106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496864-15-4 | |

| Record name | Aloisine, RP106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.